molecular formula C9H7BrN2S B6322153 5-(3-Bromophenyl)thiazol-2-amine, 95% CAS No. 959986-17-5

5-(3-Bromophenyl)thiazol-2-amine, 95%

Cat. No. B6322153
CAS RN: 959986-17-5
M. Wt: 255.14 g/mol
InChI Key: ZBUNAYPJPKAVDZ-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)thiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of 5-(3-Bromophenyl)thiazol-2-amine consists of a thiazole ring attached to a bromophenyl group . The exact structure can be confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of new complexes, Ni (II) and Zn (II), which have shown potent antimicrobial activity . These complexes were synthesized using the conventional method based on Schiff base ligand (E)-2- ( (5-bromothiazol-2-yl) imino) methyl) phenol . The ligand and its complexes were tested for antibacterial activity against three Gram-positive bacteria and three Gram-negative bacteria . The Ni (II) complex showed potent activity with MIC values ranging from 1.95 to 7.81 µg/mL, outperforming all other compounds, including the widely used antibiotic Streptomycin .

Anti-Parkinsonian Agents

1- (Benzo [ d ]thiazol-2-yl)-3- (substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile . All of the compounds were found to be active in alleviating haloperidol-induced catalepsy in mice . Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents . Biochemical estimations from brain homogenate were carried out to highlight the neuroprotective properties associated with them .

Molecular Docking Studies

Molecular docking studies of these compounds with adenosine A 2A receptor exhibited very good binding interactions . This warrants further studies to confirm their binding with human A 2A receptor for the design and development of potent antagonists .

Lipinski’s Rule of 5

Parameters for Lipinski’s rule of 5 were calculated computationally because pharmacokinetic and metabolic behaviors in the body often are linked to the physical properties of a compound . None of the synthesized compounds violated Lipinski’s rule, making them suitable drug candidate for the treatment of Parkinson’s disease .

Colorimetric Assay

MTT is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethythiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase . The cells were seeded at a density of 5 × 10 3 cells/well in a 96-well flat-bottom micro plate and maintained at 37 °C in 95% humidity and 5% CO 2 for overnight .

Synthesis of Schiff Base Ligand

The thiazole ligand (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol (HL) was synthesized by a conventional method and a microwave technique from 5-(4-bromophenyl)thiazol-2-amine with salicylaldehyde .

Future Directions

The future directions for research on 5-(3-Bromophenyl)thiazol-2-amine could include further exploration of its synthesis methods, detailed analysis of its physical and chemical properties, and investigation of its potential biological activities and mechanisms of action. Additionally, the development of novel chemical therapeutic drugs could be designed for treatment of various diseases .

Mechanism of Action

Target of Action

5-(3-Bromophenyl)thiazol-2-amine is a derivative of the thiazole group of compounds . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The primary targets of these compounds are often enzymes or receptors that play crucial roles in various biological pathways .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can affect a wide range of biochemical pathways. For example, some thiazole compounds have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis . These compounds may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of 5-(3-Bromophenyl)thiazol-2-amine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its ability to be absorbed and distributed within the body . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

properties

IUPAC Name

5-(3-bromophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUNAYPJPKAVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301180
Record name 5-(3-Bromophenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)thiazol-2-amine

CAS RN

959986-17-5
Record name 5-(3-Bromophenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959986-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Bromophenyl)thiazol-2-amine
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